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Bismuth Potassium Citrate

Cat. No.: B1632352
M. Wt: 437.18 g/mol
InChI Key: KZFDVWZZYOPBQZ-UHFFFAOYSA-K
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Description

Historical Context of Bismuth Compounds in Chemical Science

The use of bismuth compounds dates back centuries, with early applications in cosmetics and medicine. In the 15th century, the element was referred to as "Wismut," possibly derived from a German term for "white mass." For a considerable time, bismuth was often mistaken for other metals like lead, antimony, and tin. It wasn't until the mid-18th century that bismuth was formally recognized as a distinct metal, with significant contributions from German chemist Johann Heinrich Pott and French chemist Claude-François Geoffroy.

Historically, bismuth compounds have been utilized for their perceived astringent and antiseptic properties. Bismuth subnitrate, for example, was used empirically for dyspepsia as early as 1786. The 20th and 21st centuries have seen a renewed interest in bismuth chemistry, driven by the search for more environmentally friendly alternatives to other heavy metals and advancements in synthetic and characterization techniques. This resurgence has led to the discovery of new bismuth compounds with unique properties and diverse applications, including in pharmaceuticals and as catalysts.

Evolution of Academic Investigation into Bismuth Potassium Citrate (B86180)

The academic investigation into bismuth potassium citrate is closely tied to its therapeutic applications, particularly in gastroenterology. Initially, research focused on the compound's ability to protect the gastric mucosa and inhibit the activity of pepsin. A significant turning point in the research trajectory was the discovery of its effectiveness against the bacterium Helicobacter pylori, a major cause of peptic ulcers and chronic gastritis. This led to a wave of studies investigating its antimicrobial mechanisms.

Early research often referred to the compound as colloidal bismuth subcitrate (CBS). The complex nature of this compound, which is often a mixture of bismuth, potassium, and citrate in varying ratios, has made its characterization a challenging yet crucial area of study. Modern research employs advanced analytical techniques such as X-ray diffraction, IR spectroscopy, and nuclear magnetic resonance (NMR) to elucidate its structure and behavior in solution. Investigations into its synthesis have also evolved, with methods being developed to produce the compound more efficiently and with higher purity.

Scope and Significance of Current Scholarly Research on this compound

Current research on this compound is multifaceted, extending beyond its well-established gastrointestinal applications. Scientists are exploring its potential in various fields, driven by its unique chemical properties. A significant area of investigation remains the elucidation of its precise mechanism of action at a molecular level. While it is known to disrupt the bacterial cell wall and interfere with various enzymatic activities of H. pylori, the exact molecular targets are still being actively researched.

Furthermore, there is growing interest in developing new bismuth compounds to enhance their bioavailability and explore novel therapeutic applications. Researchers are also investigating the interaction of this compound with other molecules, such as polysaccharides, to understand how these interactions might influence its properties and delivery. The development of new analytical methods, like inductively coupled plasma mass spectrometry (ICP-MS), is enabling more detailed pharmacokinetic studies, providing valuable data on its absorption, distribution, and elimination.

Chemical and Physical Properties of this compound

This compound is typically a white to off-white solid or powder. It is known to be hygroscopic, meaning it readily absorbs moisture from the air.

PropertyValueSource
Appearance White to off-white solid/powder
Melting Point >265°C (decomposes)
Boiling Point 309.6°C at 760 mmHg
Flash Point 155.2°C
Solubility Soluble in water, slightly soluble in ethanol

The molecular formula and weight of this compound can vary depending on the specific salt and its hydration state. Different sources report several chemical formulas, including C₁₂H₈BiK₅O₁₄, C₆H₅O₇·Bi·3K, and C₁₂H₁₀BiK₃O₁₄. This variability highlights the complex nature of the compound, which is often described as a complex salt with an uncertain composition. The bismuth content is a key parameter and is typically specified to be within a certain range, for example, between 35.0% and 38.5% based on the dry product.

Synthesis and Characterization

The synthesis of this compound has been approached through various methods. One common approach involves the reaction of bismuth citrate with an aqueous solution of potassium hydroxide (B78521). The molar and weight ratios of the reactants, as well as the reaction temperature, are critical parameters that influence the composition of the final product. For instance, one method describes treating bismuth citrate with a potassium hydroxide solution where the molar ratio of potassium hydroxide to bismuth citrate is between 1.0 and 1.05. Another described synthesis involves mixing potassium hydroxide and citric acid in water to form potassium citrate, which is then reacted with bismuth citrate and ammonia (B1221849) water. This particular method claims a yield of 80-90% and a purity of 99.95-99.99%.

Characterization of this compound is essential to confirm its identity and purity. Various analytical techniques are employed for this purpose. X-ray phase analysis, IR spectroscopy, thermogravimetry, and chemical analysis are used to study the products of synthesis reactions. Spectroscopic methods like ¹H and ¹³C NMR are utilized to investigate the structure of the compound in solution. For elemental analysis, techniques such as inductively coupled plasma mass spectrometry (ICP-MS) are used to determine the concentration of bismuth.

Mechanism of Action at a Molecular Level

The mechanism of action of this compound is complex and involves multiple biochemical interactions. A primary aspect of its activity is its effect against Helicobacter pylori. The bismuth ions released from the compound are believed to disrupt the bacterial cell wall and interfere with various enzyme activities within the bacterial cells, leading to the inhibition of bacterial growth. It has been suggested that bismuth interferes with protein and cell wall synthesis, the enzyme urease, cell adhesion, ATP synthesis, and iron transport mechanisms in the bacteria.

In addition to its direct antimicrobial effects, this compound also exhibits protective effects on the gastric mucosa. It is thought to form a protective layer on the surface of the stomach lining by binding to mucosal proteins, creating a barrier against gastric acid and pepsin. This protective coating can also accumulate epidermal growth factor around ulcerated areas, promoting healing.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BiKO7+ B1632352 Bismuth Potassium Citrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5BiKO7+

Molecular Weight

437.18 g/mol

IUPAC Name

bismuth;potassium;2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H8O7.Bi.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;+3;+1/p-3

InChI Key

KZFDVWZZYOPBQZ-UHFFFAOYSA-K

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[Bi+3]

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[Bi+3]

Origin of Product

United States

Synthesis and Preparation Methodologies of Bismuth Potassium Citrate

Chemical Synthesis Routes for Bismuth Potassium Citrate (B86180) Derivatives

The chemical synthesis of bismuth potassium citrate can be broadly categorized into two main approaches: the interaction of pre-formed bismuth(III) citrate with a potassium source and the direct reaction of a bismuth salt like bismuth nitrate (B79036) with a citrate source in specific solvent systems. Each route offers distinct advantages and challenges, influencing the characteristics of the resulting compound.

One prominent method for preparing this compound involves the treatment of bismuth(III) citrate with aqueous solutions of potassium hydroxide (B78521). This reaction is studied through various analytical techniques, including X-ray phase analysis, IR spectroscopy, and thermogravimetry, to determine the optimal conditions for forming the desired potassium salt of bismuth(III) citrate. The process is recognized for its simplicity and reduced consumption of reactants. Through this interaction, it is possible to obtain solutions with a bismuth concentration as high as 60 g/L. The resulting product is often this compound monohydrate with the composition KBiC₆H₄O₇·H₂O.

The molar and mass ratios of the reactants, specifically bismuth(III) citrate and potassium hydroxide, are crucial parameters that dictate the composition and yield of the final product.

Studies have shown that the formation of this compound with the composition KBiC₆H₄O₇·H₂O is most effective when the molar and mass ratio of aqueous potassium hydroxide to bismuth(III) citrate is 1.0. When the concentration of the potassium hydroxide solution is increased above 0.25 mol/L, the resulting product consistently exhibits a molar ratio of citrate ions to bismuth to potassium to water of 1:1:1:1.

However, deviations from these optimal ratios can lead to different outcomes. If the weight ratio of the potassium hydroxide solution to bismuth citrate is less than 0.5, the reaction may not proceed to completion, leaving unreacted starting materials in the product. Conversely, a weight ratio exceeding 2.0 results in a large volume of solution that requires significant energy for the subsequent crystallization process. A further increase in the KOH concentration above 0.7 mol/L leads to a decrease in the bismuth content in the solution and amorphization of the product.

Temperature plays a significant role in the reaction between bismuth(III) citrate and potassium hydroxide. The interaction has been investigated at temperatures of approximately 22°C (295 K) and 70°C (343 K).

At both temperatures, the concentration of bismuth in the solution initially increases with the concentration of potassium hydroxide, reaching a maximum of 61.0 g/L at a KOH concentration of 0.6 mol/L. However, a further increase in KOH concentration leads to a sharp decrease in the bismuth ion concentration in the solution.

A rise in temperature is shown to promote the formation of bismuth(III) oxide as a byproduct, and this occurs at lower concentrations of potassium hydroxide (≥1.0 mol/L) compared to room temperature reactions. For instance, at 70°C and a potassium hydroxide concentration of 0.75 mol/L, the molar ratio of citrate ions to bismuth in the product decreases to 0.5.

An alternative synthesis route involves the reaction of bismuth nitrate with potassium citrate. This method often utilizes specific solvent systems to facilitate the reaction and control the crystallization of the product. One notable approach is the use of water-glycerol mixtures.

Water-glycerol mixtures have been employed as the solvent system for the reaction between bismuth nitrate and potassium citrate. Specifically, mixtures containing 33.3 vol. % glycerol (B35011) are mentioned in the literature. The use of such solvent systems can influence the composition and hydration state of the resulting crystalline product. However, this method presents challenges, as it necessitates a complicated purification process to remove the glycerol from the final product. Furthermore, it is associated with an increased consumption of potassium citrate, making it a potentially less economical approach.

The molar ratio of citrate ions to bismuth (n) in the water-glycerol reaction system is a determining factor for the composition of the crystallized this compound. Different molar ratios yield distinct hydrated forms of the compound.

Research indicates that when the molar ratio (n) of citrate ions to bismuth is 1.5, the compound KBiC₆H₄O₇·(1.0–1.5)H₂O can be formed. When this ratio is increased to n=6, the resulting crystalline product is KBiC₆H₄O₇·2H₂O. A further increase of the molar ratio to n=8 leads to the crystallization of a compound with the composition KBiC₆H₄O₇·3.5H₂O.

One-Step Synthetic Approaches Utilizing Bismuth Citrate, Citric Acid, and Potassium Hydroxide

A direct, one-step synthesis of this compound can be achieved by reacting bismuth citrate, citric acid, and potassium hydroxide. This method avoids the need for intermediate products like bismuth subnitrate, resulting in a simplified and cost-effective process. The synthesis generally involves two main stages: the preparation of a potassium citrate solution and its subsequent reaction with bismuth citrate.

Table 1: Parameters for One-Step Synthesis of this compound
ParameterValue/ConditionSource
Primary ReactantsBismuth Citrate, Citric Acid, Potassium Hydroxide
Auxiliary ReactantAmmonia (B1221849) Water (25% mass concentration)
Reaction Temperature55-90°C
Optimal Molar Ratio (KOH:Bi Citrate)1.0 - 1.05
Weight Ratio (KOH solution:Bi Citrate)0.5 - 2.0
Reported Yield80-90%
Reported Purity99.95-99.99%

Synthesis from Bismuth Oxide with Potassium and Ammonium (B1175870) Citrates Solutions

Bismuth potassium ammonium citrate can be synthesized through the interaction of bismuth oxides with aqueous solutions containing both potassium and ammonium citrates. The process involves dissolving bismuth citrate, which can be derived from bismuth oxide, in an aqueous solution of potassium hydroxide in the presence of citric acid and ammonia.

The synthesis begins with the conversion of bismuth-containing materials into bismuth citrate. For instance, basic bismuth nitrate can be treated with a citric acid solution to produce bismuth citrate. This bismuth citrate is then dissolved in a solution containing potassium hydroxide, additional citric acid, and ammonia. The pH of the resulting mixture is a critical parameter and is typically adjusted to a range of 7-10 to ensure the dissolution of the bismuth citrate, as solubility is low at a pH below 7. The reaction is generally carried out at an elevated temperature, between 50°C and 90°C. This method allows for the creation of a concentrated bismuth-potassium-ammonium-citrate-containing solution, which can then be dried to obtain the final solid product.

Table 2: Conditions for Synthesis from Bismuth Oxide Derivatives
ParameterValue/ConditionSource
Starting Bismuth CompoundBismuth Oxide (converted to Bismuth Citrate)
Reactants for DissolutionPotassium Hydroxide, Citric Acid, Ammonia
Reaction pH7 - 10
Reaction Temperature50 - 90°C

Crystallization and Precipitation Techniques

Conditions Favoring Specific Hydrate (B1144303) Forms of this compound

The hydration state of crystalline this compound is highly dependent on the conditions of its preparation, particularly the solvent system and temperature. Different hydrate forms, such as monohydrate, dihydrate, and higher hydrates, have been identified.

The monohydrate form, KBiC₆H₄O₇·H₂O, can be obtained by treating bismuth (III) citrate with an aqueous solution of potassium hydroxide. Studies have shown that this monohydrate is formed when the molar ratio of potassium hydroxide to bismuth citrate is approximately 1.0. The removal of this crystal water occurs over a broad temperature range of 50–180°C.

A dihydrate, KBi(cit)·2H₂O, has been crystallized from water-glycerol mixtures. Specifically, this form was isolated through the slow evaporation of a solution where the molar ratio of citrate ions to bismuth was 6.

Higher hydrate forms have also been reported. A trihydrate, KBiC₆H₄O₇·3H₂O, was crystallized from an aqueous solution of bismuth tripotassium dicitrate at a low temperature of 8°C. A 3.5-hydrate, KBiC₆H₄O₇·3.5H₂O, was synthesized from a water-glycerol mixture where the molar ratio of citrate ions to bismuth was 8.

Table 3: Crystallization Conditions for this compound Hydrates
Hydrate FormFormulaCrystallization ConditionsSource
MonohydrateKBiC₆H₄O₇·H₂OTreatment of bismuth citrate with aqueous KOH solution (molar ratio ~1.0).
DihydrateKBi(cit)·2H₂OSlow evaporation from a water-glycerol solution with a cit:Bi molar ratio of 6.
TrihydrateKBiC₆H₄O₇·3H₂OCrystallization from an aqueous solution of bismuth tripotassium dicitrate at 8°C.
3.5-HydrateKBiC₆H₄O₇·3.5H₂OCrystallization from a water-glycerol solution with a cit:Bi molar ratio of 8.

Colloidal Precipitation Dynamics in Aqueous Environments

This compound is often referred to as colloidal bismuth subcitrate (CBS) in the context of its behavior in aqueous solutions. The solubility and structure of this compound are dramatically influenced by the pH of the environment. At a neutral pH, it can form colloidal particles, which may rearrange into polymeric structures.

The solubility of bismuth citrate complexes is significantly lower in acidic conditions. For example, the solubility in water is greatly reduced as the pH drops from 7 to 3. This pH-dependent solubility is central to its precipitation dynamics. In acidic environments, such as dilute hydrochloric acid at pH 3, bismuth citrate complexes can precipitate out of solution. X-ray crystallography studies on crystals formed under these acidic conditions revealed a unique assembly of bismuth citrate dimeric units ([Bi(cit)₂Bi]²⁻) that form two-dimensional sheets and a three-dimensional polymer. This suggests that at low pH, the colloidal particles undergo a structural rearrangement and assemble into insoluble polymeric forms, leading to precipitation. This precipitation is a key characteristic of its behavior in aqueous systems, shifting from a soluble or colloidal state at neutral or alkaline pH to an insoluble, polymeric precipitate at acidic pH.

Structural Elucidation and Physicochemical Characterization of Bismuth Potassium Citrate

Spectroscopic Analysis for Chemical Structure and Bonding

Spectroscopic methods are pivotal in defining the molecular framework of Bismuth Potassium Citrate (B86180), revealing details about functional groups, bonding, and the electronic environment of the metallic center.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within Bismuth Potassium Citrate and understanding how they are involved in complex formation. When Bismuth (III) citrate interacts with potassium hydroxide (B78521) to form this compound, significant changes are observed in the IR spectrum compared to that of citric acid. A key observation is the disappearance of the characteristic carbonyl absorption bands, which are typically found at 1745, 1708, and 1429 cm⁻¹ in the spectrum of citric acid. This indicates that the carboxylic acid groups of the citrate molecule are deprotonated and participate in bonding with the bismuth and potassium ions.

Furthermore, the IR spectrum of this compound often shows the absence of a sharp band around 3450 cm⁻¹, which is present in bismuth citrate and attributed to a free hydroxyl group (ν(OH)free). The disappearance of this band suggests that the hydroxyl group of the citrate ligand is also involved in coordination with the metal atoms. In some bismuth citrate complexes, a very narrow band at 3460 cm⁻¹ indicates the presence of a free, uncoordinated OH group. The presence of a broad absorption band in the 3300–3200 cm⁻¹ region can confirm the existence of associated water molecules. The transformation of carboxylic groups into their anionic form is marked by the appearance of bands corresponding to the asymmetrical (around 1595 cm⁻¹) and symmetrical (around 1400-1430 cm⁻¹) stretching vibrations of the COO⁻ group.

Table 1: Characteristic IR Absorption Bands for Bismuth Citrate and Related Compounds

Wavenumber (cm⁻¹) Assignment Compound Source(s)
3450 Free ν(OH) stretch Bismuth Citrate
1745, 1708, 1429 C=O absorption of carboxylic acid Citric Acid
~1595 Asymmetrical COO⁻ stretching This compound
~1400-1430 Symmetrical COO⁻ stretching This compound
3300-3200 Stretching vibration of OH in associated water This compound

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state ¹³C NMR, provides invaluable insights into the structure and bonding within bismuth citrate complexes. Solid-state cross-polarization magic angle spinning (CP/MAS) ¹³C NMR spectra are used to compare different bismuth citrate compounds and assign carbon resonances.

Studies have shown that the chemical shifts in the ¹³C NMR spectrum are sensitive to the coordination environment of the citrate ligand. For instance, in the solid-state ¹³C NMR spectrum of Na₂[Bi₂(cit)₂]·7H₂O, a complex structurally related to this compound, the peaks are assigned with the help of dipolar-dephasing and inversion-recovery cross-polarization experiments. The IR and solid-state ¹³C NMR data together suggest that the alkoxy group of the citrate is deprotonated in ranitidine (B14927) bismuth citrate, which contains dimeric units similar to those in other bismuth citrate complexes. In contrast, the alkoxy group is protonated in Bi(Hcit). The deprotonation and coordination of the citrate's C(3)-OH group can lead to the formation of a stable six-membered chelate ring. The interaction of polysaccharides like dextran (B179266) with this compound in aqueous solutions has also been studied by NMR, revealing a donor-acceptor type of interaction.

Table 2: Solid-State ¹³C NMR Chemical Shift Data for Bismuth Citrate Complexes

Carbon Atom Chemical Shift (δ) in Bi(Hcit) Chemical Shift (δ) in Na₂[Bi₂(cit)₂]·7H₂O Source(s)
C(2), C(4) 52.3 (Data not specified)
C(6) (carboxylate) 183.0 (Data not specified)
Other Carboxylates (Data not specified) (Data not specified)
C(3) (alkoxy) (Data not specified) (Data not specified)
C(1), C(5) (Data not specified) (Data not specified)

UV-Visible (UV-Vis) absorption spectroscopy is used to study the electronic structure and complex formation of this compound in solution. Bismuth citrate solutions exhibit characteristic absorption in the UV region. Specifically, a maximum absorption (λmax) is observed at approximately 260 nm. This absorption is related to electronic transitions within the complex. The formation of colored complexes can also be monitored using this technique; for example, the interaction of this compound with reagents like 4-(2'-pyridylazo)-resorcinol forms a colored product that can be quantified spectrophotometrically.

Diffraction and Scattering Methods for Crystalline and Amorphous Structures

Diffraction and scattering techniques are essential for determining the arrangement of atoms in both crystalline and non-crystalline forms of this compound, providing a foundational understanding of its solid-state structure.

X-ray Phase Analysis (XPA), also known as X-ray Diffraction (XRD), is a primary method for identifying the crystalline phases present in a solid sample. Studies on the interaction of bismuth (III) citrate with aqueous potassium hydroxide solutions show the formation of this compound. As the reaction proceeds, the diffraction patterns change. The peaks characteristic of the starting material, BiC₆H₅O₇ (with d/n values of 9.27, 5.62, and 4.05 Å), decrease in intensity. Concurrently, a distinct diffraction maximum characteristic of this compound appears at a d/n value of 8.50 Å. At optimal potassium hydroxide concentrations, the final product is identified as KBiC₆H₄O₇·H₂O. Low-temperature powder XRD has also been used to study the phases that result from cooling this compound solutions, indicating that it forms an amorphous freeze concentrate upon cooling.

Table 3: X-ray Diffraction Maxima for Bismuth Citrate and this compound

d/n value (Å) Compound/Phase Source(s)
9.27 Bismuth (III) Citrate (BiC₆H₅O₇)
5.62 Bismuth (III) Citrate (BiC₆H₅O₇)
4.05 Bismuth (III) Citrate (BiC₆H₅O₇)
8.50 This compound

Single-crystal X-ray crystallography has been instrumental in revealing the intricate structures of various bismuth citrate complexes, which serve as models for this compound. A recurring and fundamental structural motif in these complexes is the stable dinuclear unit, [Bi(cit)₂Bi]²⁻. These dimeric "building blocks" are a common feature and can further assemble into more complex polymeric architectures.

In these structures, the bismuth atom is typically coordinated by oxygen atoms from the carboxylate and alkoxide groups of the citrate ligand. For example, in the crystal structure of Na₂[Bi₂(cit)₂]·7H₂O, each bismuth atom achieves a six-coordination geometry, described as a nido-pentagonal-bipyramidal shape. This geometry includes a vacant axial site, which provides evidence for a stereochemically active lone pair of electrons on the Bi³⁺ ion. The Bi-O bond lengths in these complexes typically range from approximately 2.210 Å to 2.505 Å for the primary coordination sphere.

The dimeric units, [Bi(cit)₂Bi]²⁻, can aggregate into continuous polymeric anionic chains, {[Bi(μ-cit)₂Bi]²⁻}n, that run throughout the crystal. These chains are linked by various interactions, including further citrate bridging and bonds with cations like potassium or sodium, as well as extensive hydrogen bonding networks involving water molecules. The crystal structure of KBi(C₆H₄O₇) · 2H₂O has been determined with a space group of C2/c. Many different bismuth citrate complexes have been isolated and characterized by X-ray crystallography, confirming the tendency to form these polymeric structures based on dimeric units.

Table 4: Selected Crystallographic Data for Bismuth Citrate Complexes

Feature Description Example Compound Source(s)
Basic Structural Unit Dinuclear anion {Bi(μ-cit)₂Bi}²⁻ Na₂[Bi₂(cit)₂]·7H₂O
Bismuth Coordination Number 6 Na₂[Bi₂(cit)₂]·7H₂O
Coordination Geometry Nido-pentagonal-bipyramidal Na₂[Bi₂(cit)₂]·7H₂O
Bi-O Bond Lengths (primary sphere) 2.210(10) - 2.505(10) Å Na₂[Bi₂(cit)₂]·7H₂O
Supramolecular Structure Continuous polymeric anionic chains Na₂[Bi₂(cit)₂]·7H₂O
Crystal System (KBi(C₆H₄O₇) · 2H₂O) Monoclinic KBi(C₆H₄O₇) · 2H₂O
Space Group (KBi(C₆H₄O₇) · 2H₂O) C2/c KBi(C₆H₄O₇) · 2H₂O

Wide-Angle X-ray Diffraction (WAXD) for Agglomerate Structure in Solution

Wide-Angle X-ray Diffraction (WAXD) has been employed to study the structure of bismuth-containing citrate agglomerates in aqueous solutions. Research on bismuth ammonium (B1175870) potassium citrate solutions reveals that WAXD provides crucial information regarding the interaction between the stable agglomerates and the surrounding water molecules. This technique helps to understand the mobility of water molecules within the steady frame of the bismuth citrate complex. The experiments confirm that the structure of these agglomerates is influenced by the concentration of the solution.

Small-Angle X-ray Scattering (SAXS) for Solution Aggregates and Nanocrystal Formation

Small-Angle X-ray Scattering (SAXS) is a powerful technique for characterizing the size, shape, and interactions of nanoscale structures in solution. Studies utilizing synchrotron radiation have demonstrated the existence of resistant agglomerates of bismuth ammonium potassium citrate in water. The size and structure of these agglomerates are dependent on the solution's concentration.

SAXS experiments have recorded agglomerate sizes up to 26 Å. The data from these experiments show diffuse peaks whose position and intensity change with varying solution concentrations, which supports the hypothesis of mobile water molecules within a stable bismuth citrate framework. Furthermore, SAXS, in conjunction with other methods, has been used to observe the formation of anisotropic nanocrystals of this compound, which can be covered by polysaccharide layers like dextran.

Thermal Analysis Techniques: Thermogravimetry

Thermogravimetric analysis (TGA) is utilized to study the thermal stability and decomposition of this compound. The analysis reveals a continuous mass loss as the temperature increases. In one study, a total mass change of 42.49% was observed when bismuth citrate was heated from 25°C to 800°C, leaving a residual mass of 58.03% at 798°C. Analysis of the final decomposition product confirmed it to be bismuth oxide (Bi₂O₃) with no remaining carbon material. From this residual mass, the bismuth content in the original sample was calculated to be approximately 52.05%.

Another study involving the pyrolysis of a Bi@C composite derived from bismuth citrate showed a more complex thermal profile: an initial slight mass decrease due to the loss of absorbed water, followed by an increase in mass attributed to the oxidation of bismuth, and a final decrease from the oxidation of carbon.

Interactive Data Table: Thermogravimetric Analysis of Bismuth Citrate

Temperature Range (°C)Mass Change (%)Residual Mass (%)Final Decomposition ProductCalculated Bi Content (%)Source
25 - 80042.4958.03 (at 798°C)Bi₂O₃52.05

Note: The table reflects data from a specific study on bismuth citrate decomposition.

Microscopic and Morphological Characterization

Electron microscopy techniques provide direct visualization of the morphology and structure of this compound nanocrystals and related bismuth compounds formed during synthesis.

Transmission Electron Microscopy (TEM) for Anisotropic Nanocrystal Formation

Transmission Electron Microscopy (TEM) offers high-resolution imaging to directly observe the morphology of nanocrystals. Studies have confirmed the formation of anisotropic nanocrystals of this compound. When synthesized via a hydrothermal method, bismuth citrate was observed to form nanosheets with a thickness of about 100 nm, a length of approximately 600 nm, and a width ranging from 200-300 nm. The surfaces of these nanosheet fragments were observed to be smooth with flat sections.

In other applications, TEM has been used to visualize how this compound can inhibit the formation of certain protein fibers, showing that in its presence, the fibers become sparse and broken. When bismuth citrate is used as a precursor, TEM images show that the resulting bismuth nanoparticles can be uniformly embedded within a carbon skeleton, which is beneficial for structural stability. The interplanar d-spacing of these nanoparticles has been measured at 0.328 nm, corresponding to the (012) lattice plane of bismuth.

Electron Microscopy for Investigating Bismuth Oxide Morphologies in Synthesis

The morphology of bismuth oxides, which are key precursors or decomposition products in the synthesis of bismuth-containing citrates, has been extensively studied using electron microscopy. The synthesis of bismuth-potassium-ammonium citrate can involve bismuth oxides of various morphologies.

Scanning Electron Microscopy (SEM) studies on copper bismuth oxides synthesized via the citrate method show that the size and shape of the grains are significantly affected by the pH of the precursor solution and the ratio of citrate to cations. Similarly, when preparing bismuth oxide nanoparticles via a sol-gel method using bismuth nitrate (B79036) and citric acid, SEM images revealed changes in particle morphology with increasing thermal treatment. At 200°C, the particles had a pseudospherical morphology, but they began to form micro-spheroid agglomerates as the temperature increased to 800°C.

Molecular Mechanisms and Biological Interactions of Bismuth Potassium Citrate Preclinical and in Vitro Studies

Antimicrobial Action Mechanisms (In Vitro Studies)

The antimicrobial properties of bismuth potassium citrate (B86180) are not attributed to a single pathway but rather to a simultaneous assault on multiple cellular targets. This comprehensive action is believed to be a key reason for the low incidence of microbial resistance to bismuth compounds. The mechanisms involve the physical disruption of the bacterial cell, interference with essential enzymatic processes, and prevention of colonization.

In vitro studies have demonstrated that bismuth compounds, including bismuth potassium citrate, exert a direct damaging effect on the bacterial cellular envelope. Bismuth complexes have been shown to bind to the bacterial cell wall and the periplasmic space of H. pylori. This interaction leads to a loss of cellular integrity, causing the bacteria to swell and ultimately disintegrate. Electron microscopy has provided visual evidence of these structural changes, showing damage to the glycocalyx-cell wall of H. pylori following exposure to bismuth salts. The mechanism involves the complexing of bismuth within the bacterial wall, which disrupts its normal function and structure. This disruption of the physical barrier of the bacterium is a primary bactericidal action.

This compound significantly interferes with a wide range of bacterial enzymatic activities, which is critical for the microorganism's survival and pathogenesis. This inhibition targets enzymes involved in nutrient metabolism, defense against host responses, and energy production.

Bismuth compounds are potent inhibitors of several key enzymes produced by H. pylori.

Urease: This enzyme is crucial for H. pylori's survival in the acidic stomach environment, as it neutralizes gastric acid by producing ammonia (B1221849). Bismuth has been shown to inhibit urease activity, thereby compromising the bacterium's ability to colonize the gastric mucosa. Studies have revealed that bismuth complexes can act as both competitive and non-competitive inhibitors of urease, with one proposed mechanism being the binding of bismuth ions (Bi³⁺) to the active site cysteine residue of the enzyme. Treatment with colloidal bismuth subcitrate has been observed to reduce urease activity by as much as 40%.

Catalase: This enzyme protects the bacterium from oxidative stress by breaking down hydrogen peroxide. Bismuth has been documented to inhibit catalase, rendering the bacteria more susceptible to damage from reactive oxygen species.

Lipase (B570770) and Phospholipase: These enzymes are involved in the breakdown of lipids and can contribute to mucosal damage. Colloidal Bismuth Subcitrate at a concentration of 150 mg/mL was found to reduce lipase activity by 21% and phospholipase A activity by 60% in C. pylori filtrate. The inhibition of these enzymes is a recognized component of bismuth's antimicrobial action.

EnzymeBismuth Compound StudiedKey Research Finding (In Vitro)Reference
UreaseRanitidine (B14927) Bismuth Citrate, Bi(EDTA)Acts as a non-competitive or competitive inhibitor, depending on the bismuth complex. Implicated in binding to the active site cysteine (Cys319).
LipaseColloidal Bismuth Subcitrate (150 mg/mL)Caused a 21% reduction in lipase activity in C. pylori filtrate.
Phospholipase AColloidal Bismuth Subcitrate (150 mg/mL)Resulted in a 60% reduction in phospholipase A activity.
CatalaseThis compoundInhibition of catalase is a noted mechanism of action.

Energy production is a critical target of bismuth compounds. Bismuth has been shown to inhibit bacterial ATP synthesis.

F1-ATPase: This enzyme is integral to bacterial energy metabolism. Studies have demonstrated that bismuth subcitrate at a concentration of 100μM inhibits H. pylori F1-ATPase activity. The mechanism is believed to involve interference with the sulfhydryl groups of the enzyme, an effect that can be prevented and reversed by the thiol glutathione (B108866). This inhibition leads to a depletion of intracellular ATP, crippling essential cellular processes.

Electron Transport Chain: Bismuth can also disrupt the bacterial respiratory chain. It is thought to inhibit the electron transport chain by binding to sulfhydryl groups within the enzyme complexes that are essential for respiration. This action interferes with the cell's ability to generate an electrochemical gradient, which is necessary for ATP synthesis.

Bismuth compounds can effectively inhibit alcohol dehydrogenase (ADH), a zinc-containing metalloenzyme. This enzyme can produce acetaldehyde, a toxic compound that can damage gastric cells. In vitro kinetic analysis using yeast ADH as a model revealed that colloidal bismuth subcitrate acts as a non-competitive inhibitor. The proposed mechanism is the direct interference of bismuth with the zinc-binding sites of the enzyme, possibly through interaction with thiol groups, which displaces the zinc ions necessary for the enzyme's structural integrity and function.

A crucial step in the establishment of an infection is the adherence of bacteria to host epithelial cells. Bismuth compounds have been shown to significantly inhibit this process. Pre-incubation of H. pylori with colloidal bismuth subcitrate resulted in a noteworthy 85-90% reduction in the bacterium's adherence to HeLa cells in vitro. This anti-adherence effect prevents the colonization of the gastric mucosa, further contributing to the therapeutic efficacy of this compound.

Bacterial StrainBismuth CompoundEpithelial Cell LineObserved Effect (In Vitro)Reference
Helicobacter pyloriColloidal Bismuth Subcitrate (CBS)HeLa cells85-90% reduction in adherence after pre-incubation with CBS.
Helicobacter pyloriBismuth CompoundsSurface epithelial cellsInhibition of adherence is a recognized mechanism of action.

Disruption of Bacterial Iron Homeostasis and Siderophore Binding

Bismuth compounds, including this compound, have been shown to interfere with the crucial process of iron acquisition in bacteria. Iron is an essential nutrient for bacterial survival and pathogenesis. To acquire iron from their host, many pathogenic bacteria produce and secrete high-affinity iron-chelating molecules called siderophores.

Recent studies have demonstrated that bismuth can disrupt this process by binding to siderophores. This interaction likely prevents the siderophore from effectively capturing and transporting iron back into the bacterial cell. By disrupting iron homeostasis, bismuth creates a state of iron deprivation within the bacteria. This, in turn, can inhibit the function of essential iron-sulfur cluster-containing enzymes, which are vital for processes like the electron transport chain. The disruption of these fundamental metabolic pathways can lead to a potentiation of the effects of various antibiotics.

Inhibition of Metallo-β-Lactamases (MBLs) and Sensitization to Antibiotics

A significant mechanism contributing to antibiotic resistance in many bacteria is the production of metallo-β-lactamases (MBLs). These enzymes utilize zinc ions as cofactors to hydrolyze and inactivate β-lactam antibiotics, a cornerstone of antibacterial therapy.

In vitro studies have revealed that bismuth compounds, such as colloidal bismuth subcitrate, can act as potent inhibitors of various MBLs, including the New Delhi metallo-β-lactamase 1 (NDM-1). The proposed mechanism involves the displacement of the essential zinc ions from the active site of the enzyme by bismuth(III) ions. This irreversible inhibition restores the efficacy of β-lactam antibiotics against MBL-producing bacteria. By inactivating these resistance enzymes, bismuth compounds can sensitize previously resistant bacterial strains to antibiotics like carbapenems.

Bismuth CompoundTarget Enzyme(s)Effect
Colloidal Bismuth Subcitrate (CBS)Metallo-β-lactamases (e.g., NDM-1, VIM-2, IMP-4)Irreversible inhibition by displacing Zn(II) ions, restoring antibiotic efficacy.
Bismuth(III) compoundsClass B1 Metallo-β-lactamasesPotent inhibition with IC50 values in the micromolar range.

Modulation of Bacterial Virulence Factors (e.g., CagA, VacA)

This compound has also been found to modulate the expression and function of key bacterial virulence factors, particularly those of Helicobacter pylori. The cytotoxin-associated gene A (CagA) and the vacuolating cytotoxin A (VacA) are two major virulence factors that play a crucial role in the pathogenesis of H. pylori-associated gastroduodenal diseases.

Network pharmacology analyses suggest that bismuth preparations can downregulate the expression of both CagA and VacA. By reducing the levels of these virulence factors, bismuth can mitigate their damaging effects on the gastric epithelium. This modulation of virulence is a key aspect of its therapeutic action against H. pylori infections.

Interactions with Non-Bacterial Cellular Components (In Vitro Studies)

The interactions of this compound extend beyond bacteria, with in vitro studies providing insights into its effects on various mammalian cell lines.

Bismuth Uptake and Accumulation in Various Cell Lines (e.g., J774 histiocytic lymphoma, HepG2, lymphocytes, erythrocytes)

The cellular uptake and accumulation of bismuth have been investigated in several cell lines, revealing cell-type-specific differences. In vitro studies have shown that bismuth citrate is taken up by various cells.

One study evaluated the uptake of bismuth citrate in the J774 histiocytic lymphoma cell line, demonstrating that the metal accumulates within the lysosomes of these cells. Research has also explored the uptake of bismuth citrate in human lymphocytes and erythrocytes, with uptake percentages of 2.6% and 6.5%, respectively. In contrast, the uptake of bismuth citrate in HepG2 cells was found to be lower.

Cell LineBismuth CompoundUptake/Accumulation Details
J774 histiocytic lymphomaBismuth citrateAccumulates in lysosomes.
Human lymphocytesBismuth citrate2.6% uptake.
Human erythrocytesBismuth citrate6.5% uptake.
HepG2 (human liver cancer cell line)Bismuth citrateLower uptake compared to lymphocytes and erythrocytes.

Effects on Cell Attachment and Membrane Disintegration (in vitro)

In vitro studies have also examined the effects of bismuth citrate on cell attachment and membrane integrity. In J774 histiocytic lymphoma cells, concentrations of bismuth citrate as low as 5 µM were found to reduce cell attachment, with this effect becoming more pronounced at higher concentrations and longer exposure times. At higher concentrations (100 µM for 12 or more hours, or 200 µM for 6 hours), bismuth citrate led to the disintegration of cell membranes.

Complexation with Biomacromolecules

The biological activity of bismuth compounds is intrinsically linked to their ability to form complexes with various biomacromolecules. The interaction of this compound with polysaccharides, such as dextran (B179266), has been investigated. These studies suggest a donor-acceptor interaction, leading to the formation of this compound nanocrystals coated with dextran layers.

Furthermore, the therapeutic and toxic effects of bismuth are often attributed to its binding to proteins. Bismuth(III) has a flexible coordination number, allowing it to interact with a variety of biological ligands, particularly sulfur-containing amino acid residues like cysteine in proteins. This binding can modulate the function of proteins and enzymes, contributing to the diverse biological effects of bismuth. Research has also explored the potential for this compound to interact with and inhibit the aggregation of proteins like the Tau protein, which is implicated in neurodegenerative diseases.

Binding to Proteins (e.g., Human Serum Transferrin, Metallothionein (B12644479), Histidine Rich Protein, Heat Shock Protein A)

This compound, a prominent organo-metallic compound, demonstrates significant interactions with a variety of proteins, which is central to its biological activity. The trivalent bismuth ion (Bi3+) exhibits a strong affinity for proteins, particularly those with sulfur-containing amino acids.

Human Serum Transferrin (hTF): Contrary to expectations for large metal ions, Bi3+ binds strongly to both the N- and C-lobes of human serum transferrin, a protein primarily involved in iron transport. This binding is specific to the Fe3+ binding sites, with carbonate acting as a synergistic anion. Studies have shown that transferrin is likely a major target of bismuth in blood plasma, potentially playing a role in its pharmacology. The binding of bismuth to transferrin is notably slow when sourced from bismuth citrate complexes.

Metallothionein (MT): Bismuth is a potent inducer of metallothionein synthesis, a cysteine-rich protein involved in metal detoxification. Bi3+ binds strongly to metallothionein, with a stoichiometry of 7:1 (Bi7MT), and can readily displace other metal ions like zinc (Zn2+) and cadmium (Cd2+). The binding of Bi3+ to metallothionein is robust, persisting even in highly acidic conditions. This interaction is believed to be a detoxification pathway for bismuth. Electrospray mass spectrometry data has confirmed the formation of Bi7-S20-betaalpha-hMT, indicating a noncooperative binding mechanism.

Histidine-Rich Protein (Hpn): Research has highlighted the interaction of bismuth with the histidine-rich protein (Hpn) of Helicobacter pylori. This interaction is considered a potential mechanism for the anti-H. pylori activity of bismuth compounds.

Heat Shock Protein A (HspA): Bismuth has been shown to have a high affinity for Heat Shock Protein A (HspA), a molecular chaperone in H. pylori that assists in protein folding. This interaction could interfere with essential cellular processes within the bacterium, contributing to bismuth's therapeutic effect.

Interaction with Peptides (e.g., Glutathione)

The interaction of bismuth with peptides, particularly glutathione (GSH), is a critical aspect of its metabolism and detoxification in human cells. Over 90% of passively absorbed bismuth is conjugated to glutathione. This conjugation facilitates the transport of bismuth into vesicles, a process mediated by the Multidrug Resistance-Associated Protein (MRP) transporter.

This process creates a self-sustaining cycle: the consumption of intracellular glutathione by bismuth activates its de novo biosynthesis. In turn, the increased glutathione sequesters more bismuth, facilitating its passive uptake and subsequent removal from the cell. This robust mechanism protects human cells from acute bismuth toxicity and is a key factor in the selective toxicity of bismuth drugs against pathogens like H. pylori, which lack glutathione. Studies have shown that the Bi(GSH)3 complex is highly stable over a wide pH range.

Interaction with Polysaccharides (e.g., Dextran, Arabinogalactan)

In vitro studies have investigated the interaction of this compound with polysaccharides of varying structures. Nuclear Magnetic Resonance (NMR) has revealed a donor-acceptor interaction between this compound and the linear polysaccharide, dextran, in aqueous solutions. Further analysis using synchrotron radiation and transmission electron microscopy has demonstrated the formation of anisotropic nanocrystals of this compound that are covered by layers of dextran. Interactions have also been studied with the branched polysaccharide, arabinogalactan.

Antiviral Mechanisms: Inhibition of Viral Helicases (e.g., SARS-CoV-2 nsp13)

Bismuth salts, including this compound, have demonstrated antiviral activity through the inhibition of viral helicases, which are essential enzymes for viral replication. Specifically, this compound has been shown to effectively inhibit the NTPase and RNA helicase activities of the SARS-CoV-2 non-structural protein 13 (nsp13). This inhibition is dose-dependent.

The proposed mechanism involves the Bi3+ cation binding to the zinc-binding domain (ZBD) of the nsp13 helicase. This interaction is thought to displace the zinc ions (Zn2+) that are crucial for the enzyme's structural integrity and function, thereby inactivating it. This disruption of the helicase's activity hampers the replication of the virus. The high conservation of the helicase enzyme across coronaviruses suggests that bismuth compounds could be a valuable target for broad-spectrum antiviral drug development.

Gastroprotective Mechanisms (Preclinical Studies)

Formation of Protective Layers on Mucosal Surfaces (e.g., Ulcer Base in Animal Models)

A key gastroprotective mechanism of this compound is its ability to form a protective layer on the gastric mucosa. In the acidic environment of the stomach, bismuth compounds hydrolyze and precipitate as insoluble bismuth-protein complexes. This precipitate adheres to the mucosal surface, particularly at the base of ulcers, creating a physical barrier.

This protective coating insulates the underlying tissue from the damaging effects of gastric acid and pepsin, allowing for the healing of existing ulcers and preventing further injury. Studies in rat models have demonstrated that the gastroprotective effect of ranitidine bismuth citrate, a related compound, is associated with high and prolonged concentrations of bismuth in the gastric mucus. This suggests that the bismuth-laden mucus layer impairs the permeation of protons across it.

Modulation of Inflammatory Mediators (in vitro)

In vitro studies have indicated that this compound possesses anti-inflammatory properties by modulating the production of inflammatory mediators. The compound can inhibit the activity of certain enzymes and reduce the levels of pro-inflammatory cytokines, which helps to alleviate inflammation in the gastrointestinal tract and promote tissue repair. While direct studies on this compound's effect on specific inflammatory mediators are ongoing, the general anti-inflammatory action of bismuth compounds is recognized as a component of their therapeutic efficacy in gastrointestinal disorders.

Advanced Analytical Methodologies for Bismuth Potassium Citrate

Spectrophotometric Quantification Techniques for Bismuth and Related Compounds

Spectrophotometry is a widely used analytical technique that measures the amount of light absorbed by a chemical substance. By measuring the intensity of light as a beam of light passes through a sample solution, the concentration of the solute can be determined.

Colorimetric Methods Utilizing Chromogenic Reagents (e.g., 4-(2'-pyridylazo)-resorcinol, Bromopyrogallol Red, Hematoxylin, Arsenazo(III))

Colorimetric methods involve the reaction of the target analyte with a chromogenic reagent to produce a colored complex, the absorbance of which is then measured. Several reagents have been successfully employed for the determination of bismuth.

4-(2'-pyridylazo)-resorcinol (PAR): This reagent forms a colored complex with bismuth(III) ions, allowing for their spectrophotometric determination. A simple method has been developed for the analysis of bismuth potassium ammonium (B1175870) citrate (B86180) in industrial cleaning wastes using PAR. This method is based on the displacement of bismuth from its citrate complex by PAR, forming a colored product. The calibration curve for this method is linear in the range of 4 to 20 mg/L of bismuth potassium ammonium citrate, with a molar attenuation coefficient of 10,100 m²/mol. The detection and quantification limits are 2.7 mg/L and 8.2 mg/L, respectively. In another study, a simple spectrophotometric method for determining bismuth(III) with PAR in the presence of the surfactant cetylpyridinium (B1207926) chloride at pH 5 was developed, exhibiting a maximum absorption at 532 nm. Beer's law was followed in the concentration range of 0.2-8 ppm.

Bromopyrogallol Red (BPR): BPR is another effective chromogenic reagent for the spectrophotometric determination of bismuth. A method based on the reaction of bismuth with BPR at pH 3 in the presence of mixed surfactants (cetylpyridinium chloride and Triton X-100) forms a blue-colored complex with maximum absorbance at 644 nm. A sensitive method for the determination of bismuth(III) using BPR involves a cloud point extraction process with the non-ionic surfactant Triton X-114. This method is based on the complexation of Bi(III) with BPR and the subsequent extraction of the complex into the micellar phase. Linearity was observed in the range of 4.60-120.0 ng/mL of Bi(III), with a detection limit of 2.0 ng/mL.

Hematoxylin: Bismuth ions can form a complex with hematoxylin, which has been oxidized by sodium iodate, resulting in a dark blue dye. This reaction is particularly useful for staining structures with high arginine content. While primarily used in histochemistry, the principle of complex formation can be adapted for quantitative analysis.

Arsenazo(III): This reagent reacts with bismuth(III) in an acidic solution (pH=1.9) to form a blue, water-soluble complex that shows maximum absorption at 612 nm. A simple, sensitive, and accurate spectrophotometric method has been developed based on this reaction. The method follows Beer's law over a concentration range of 0.1–4.25 µg/mL of bismuth(III), with a molar absorptivity of 1.9×10⁴ L·mol⁻¹·cm⁻¹. The limit of detection (LOD) and limit of quantification (LOQ) are reported to be 0.0633 µg/mL and 0.0847 µg/mL, respectively.

Table 1: Comparison of Colorimetric Methods for Bismuth Determination

Chromogenic Reagent Wavelength (nm) Linear Range Limit of Detection (LOD) Molar Absorptivity (L·mol⁻¹·cm⁻¹)
4-(2'-pyridylazo)-resorcinol (PAR) 532 0.2-8 ppm 2.7 mg/L 3×10⁴
Bromopyrogallol Red (BPR) 644 0.12-6 ppm 2.0 ng/mL Not specified
Arsenazo(III) 612 0.1-4.25 µg/mL 0.0633 µg/mL 1.9×10⁴

Ultraviolet-Visible (UV-Vis) Absorption Spectrophotometry

Direct UV-Vis spectrophotometry can also be used for the quantification of bismuth compounds. Bismuth citrate solutions exhibit an absorption maximum in the UV region at approximately 260 nm. The absorption band of the bismuth complex with ethylenediaminetetraacetic acid (EDTA) at 263 mµ has been found suitable for the quantitative determination of bismuth. Furthermore, the optical absorption spectrum of aqueous colloids of bismuth nanoparticles shows an absorption band centered at around 268 nm. A UV-Visible spectroscopic method has been developed for the simultaneous estimation of bismuth sub-citrate, metronidazole (B1676534), and tetracycline (B611298), with the optimized wavelength for bismuth sub-citrate being 281 nm.

Atomic Spectrometry Methods for Elemental Analysis

Atomic spectrometry techniques are highly sensitive and are used to determine the elemental composition of a sample. These methods involve atomizing the sample and then measuring the absorption or emission of electromagnetic radiation by the atoms.

Flame Atomic Absorption Spectrometry (FAAS) for Bismuth Content Determination

Flame Atomic Absorption Spectrometry (FAAS) is a robust and widely used technique for determining the concentration of specific metal elements in a sample. A method for detecting the bismuth content in bismuth potassium citrate medication involves dissolving the sample in acid and then determining the bismuth content using an air-acetylene flame atomic absorption spectrometer with a bismuth hollow cathode lamp. This method is advantageous due to its simple pretreatment, minimal reagent requirements, and quick operation. The instrumental parameters for this method include a wavelength of 223.1 nm, a lamp current of 3 mA, and a spectral bandwidth of 0.4 nm.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Elemental Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for trace elemental analysis, offering extremely high sensitivity and the ability to measure multiple elements simultaneously. A sensitive method for the determination of bismuth in biological fluids using direct injection nebulization ICP-MS has been described, with a detection limit of 9.7 ng/L. This method has been applied to determine bismuth in serum and urine samples from animals treated with ranitidine (B14927) bismuth citrate. ICP-MS has also been used for the determination of trace amounts of bismuth in steel, where a cascade-preconcentration and separation method was employed. For the analysis of whole blood, a simplified sample preparation method for the simultaneous measurement of antimony, bismuth, manganese, and zinc by ICP-MS has been developed, with an analytical measurement range for bismuth of 1 to 25 μg/L.

Table 2: Performance Characteristics of ICP-MS for Bismuth Analysis in Whole Blood

Parameter Value
Analytical Measurement Range 1 to 25 μg/L
Limit of Quantification 1 μg/L (with a coefficient of variation <14%)
Inter- and Intra-assay Imprecision <4.5%
Carryover <0.04%
Proportional Bias 0.94
Constant Bias -0.45

Chromatographic Separation Techniques

Chromatographic techniques are used to separate the components of a mixture. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of individual compounds in a complex mixture.

A stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed for the simultaneous estimation of bismuth subcitrate, tetracycline, and metronidazole in a combined capsule dosage form. The separation was achieved on an Inertsil C18 column with a mobile phase consisting of phosphate (B84403) buffer (pH 3.5) and methanol (B129727) (40:60 v/v). The retention time for bismuth subcitrate was found to be 4.661 minutes. Another HPLC method coupled with a diode array detector was developed to monitor the quality consistency of compound bismuth aluminate tablets. Additionally, a mixed-mode HPLC method has been used for the analysis of gallic acid in bismuth subgallate tablets.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely used for the separation, identification, and quantification of components in a mixture. When coupled with a Diode Array Detector (DAD), HPLC becomes a powerful tool for the analysis of pharmaceutical compounds. The DAD simultaneously measures absorbance across a wide range of wavelengths, providing spectral information that enhances analyte identification and purity assessment.

A reversed-phase HPLC (RP-HPLC) method with DAD has been developed and validated for the simultaneous determination of bismuth subcitrate, tetracycline, and metronidazole in a combined capsule dosage form. This stability-indicating method is precise, accurate, and meets regulatory requirements for the analysis of these compounds.

Research Findings:

A study aimed at developing a stability-indicating RP-HPLC method for the simultaneous estimation of bismuth subcitrate, tetracycline, and metronidazole utilized an Inertsil C18 column (250 × 4.6 mm, 5 µ) with a mobile phase consisting of phosphate buffer (pH 3.5) and methanol (40:60 v/v). The analysis was conducted at ambient temperature.

The retention times for metronidazole, tetracycline, and bismuth subcitrate were found to be 2.599 min, 3.805 min, and 4.661 min, respectively. The method was validated according to ICH guidelines, demonstrating good linearity for all three compounds with correlation coefficients (r²) of 0.9994 for metronidazole, 0.9993 for tetracycline, and 0.9993 for bismuth subcitrate. The percentage recovery was high, indicating the accuracy of the method: 99.95% for metronidazole, 99.86% for tetracycline, and 100.27% for bismuth subcitrate.

Table 1: Chromatographic Conditions and Validation Parameters for HPLC-DAD Analysis

Parameter Value
Column Inertsil C18 (250 × 4.6 mm, 5 µ)
Mobile Phase Phosphate buffer (pH 3.5) : Methanol (40:60 v/v)
Retention Time (Bismuth Subcitrate) 4.661 min
Linearity Range (Bismuth Subcitrate) 140-700 µg/ml
Correlation Coefficient (r²) (Bismuth Subcitrate) 0.9993
Percentage Recovery (Bismuth Subcitrate) 100.27%

Data from a study on the simultaneous estimation of bismuth subcitrate, tetracycline, and metronidazole.

Molecularly Imprinted Solid-Phase Extraction (MISPE) as a Sample Preparation Method

Molecularly Imprinted Solid-Phase Extraction (MISPE) is a highly selective sample preparation technique that utilizes molecularly imprinted polymers (MIPs). MIPs are synthetic polymers with custom-made recognition sites that can selectively bind to a target analyte or structurally related compounds. This high selectivity makes MISPE particularly valuable for extracting and concentrating analytes from complex matrices like biological fluids and environmental samples, reducing matrix effects and improving the accuracy of subsequent analysis.

The process involves synthesizing polymers in the presence of a template molecule (the analyte of interest). After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the target analyte.

Research Findings:

A novel method integrating MISPE with HPLC was developed for the simultaneous determination of tetracycline and metronidazole co-formulated with bismuth subcitrate in human plasma. In this study, two types of MIPs were created using tetracycline and metronidazole as templates. The synthesized MIPs were then used as sorbents in an SPE cartridge for the selective extraction of the two drugs from plasma samples. While the HPLC method was for tetracycline and metronidazole, the study also analyzed bismuth subcitrate in spiked human plasma using atomic absorption spectrometry (AAS). The MISPE-HPLC method demonstrated the power of combining selective extraction with powerful chromatographic separation.

The study optimized the MISPE conditions and validated the bioanalytical method. Linearity was achieved in the range of 5.0-80.0 μg/mL for bismuth subcitrate in spiked human plasma. This demonstrates the potential of using selective extraction techniques for the sample preparation of bismuth compounds prior to analysis by various instrumental methods.

Bioanalytical Method Validation for Bismuth in Biological Matrices (Methodology Focus)

Bioanalytical method validation is a critical process to ensure that an analytical method is suitable for its intended purpose of quantifying a drug or its metabolites in biological matrices like plasma, serum, or urine. This process involves a series of experiments to demonstrate the method's reliability, accuracy, and precision. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidance on the parameters that need to be evaluated.

A comprehensive bioanalytical method validation typically assesses the following key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true concentration. It is usually expressed as a percentage of the nominal value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the coefficient of variation (CV).

Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical response from an extracted sample with the response from a non-extracted standard solution containing the analyte at the same concentration.

Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

Research Findings:

A sensitive and reliable inductively coupled plasma-mass spectrometry (ICP-MS) method was developed and validated for the quantification of platinum in various rat biological matrices, using bismuth as an internal standard. The validation was performed according to the FDA guidelines for bioanalytical method validation.

The validation results demonstrated that the method was selective for platinum, with no interference from other elements. The lower limit of quantification (LLOQ) was established at 0.5 ppb. The accuracy and precision of the method were within a 15% variation, and the recovery of platinum in all tested tissue matrices was between 85% and 115% of the theoretical values.

The stability of calibration standards was also assessed. For instance, the stability of standards in 1% rat urine was evaluated over seven days, with acceptance criteria for accuracy being within 15% of the true values for most concentrations and within 20% for the lowest standards.

Table 2: Bioanalytical Method Validation Parameters (Based on FDA Guidance)

Validation Parameter Acceptance Criteria (General)
Accuracy The mean value should be within ±15% of the nominal value, except at LLOQ, where it should not deviate by more than ±20%.
Precision (CV) The CV should not exceed 15%, except for the LLOQ, where it should not exceed 20%.
Recovery Should be consistent, precise, and reproducible.
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.
Stability Analyte concentration should remain within ±15% of the initial concentration.

These are general criteria based on regulatory guidelines and may vary depending on the specific method and analyte.

Theoretical and Computational Chemistry Studies of Bismuth Potassium Citrate and Bismuth Based Compounds

Molecular Mechanics and Semi-Empirical Methods for Conformational Analysis

Molecular mechanics (MM) and semi-empirical methods serve as computationally efficient approaches for exploring the conformational landscapes of large and complex bismuth-containing molecules.

Molecular mechanics, utilizing classical force fields, is employed for geometric optimization and conformational analysis. For instance, the MM+ force field has been used to gain insights into the three-dimensional molecular structures of bismuth(V) macrocyclic complexes. In this approach, the total potential energy of a molecule is calculated as the sum of energies from various interactions, including bond stretching, angle bending, torsional angles, van der Waals forces, and electrostatic interactions. This method is instrumental in exploring molecular transformations and identifying low-energy conformations.

Semi-empirical methods, which incorporate some experimental parameters and approximations from quantum mechanics, offer a balance between computational cost and accuracy. Methods like AM1, PM3, and particularly PM6 have been systematically evaluated for their performance in predicting the structural properties of bismuth(III) complexes. A comparative study assessing the accuracy of these methods against experimental X-ray data revealed that PM6 is generally the most reliable method for studying Bi(III) complexes with a wide variety of ligands. This makes PM6 a method of choice for initial conformational searches and geometric predictions of complex bismuth compounds. These computational strategies have been applied to characterize various bismuth nanostructures, including nanotubes and fullerene-like clusters.

Comparison of Semi-Empirical Methods for Predicting Geometries of Bismuth(III) Complexes
MethodGeneral Applicability for Bi(III) ComplexesKey FindingsSource
AM1Less accurate compared to PM6 for Bi(III) complexes.Systematically evaluated for structural prediction.
PM3Less accurate compared to PM6 for Bi(III) complexes, but considered the method of choice for Sb(III) complexes.Systematically evaluated for structural prediction.
PM6Indicated as the method of choice for studying Bi(III) complexes with many types of ligands.Provides the most accurate prediction of ground state geometries for a variety of Bi(III) complexes when compared to experimental data.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method that provides a more accurate description of the electronic structure and reactivity of bismuth compounds compared to semi-empirical methods. It is widely used to predict a range of molecular properties.

DFT calculations are instrumental in accurately predicting the geometries and thermodynamic stabilities of bismuth compounds. For example, DFT has been used to characterize bismuth nanotubes and clusters, often in conjunction with methods like MM+ and PM6. In studies of 2-biphenylbismuth(III) derivatives, DFT was employed to analyze intramolecular dispersion interactions, specifically the Bi⋯π arene interaction, by systematically varying ligands. These calculations help in understanding how different substituents influence the structure and stability.

In a multilevel computational study of the interaction between Bi(III) ions and the SARS-CoV-2 nsp13 protein, DFT calculations were crucial for investigating the thermodynamics of the Zn²⁺/Bi³⁺ exchange. These studies provide data on bond lengths and angles, showing, for instance, that coordinative bonds formed by Bi³⁺ with thiolate groups are significantly longer (by 0.3–0.6 Å) than those formed by Zn²⁺, leading to structural changes in the protein's zinc-finger motifs.

Selected DFT-Calculated Bond Length Changes Upon Zn²⁺/Bi³⁺ Exchange in a Protein Zinc-Finger Motif
InteractionCoordinating Metal IonBond Length CharacteristicImpactSource
Metal-ThiolateZn²⁺Standard bond length for zinc-finger motifs.Maintains native protein structure.
Metal-ThiolateBi³⁺0.3–0.6 Å longer than Zn²⁺-thiolate bonds.Causes an increase in the mutual distances between coordinating residues, leading to structural reshaping.

DFT calculations are also employed to simulate vibrational (Infrared and Raman) and electronic absorption (UV-Vis) spectra. These simulations are valuable for interpreting experimental spectra and assigning specific spectral features to molecular vibrations or electronic transitions. For example, in the study of bis-(thio)carbohydrazones, DFT calculations allowed for the quantification of chemical shifts in NMR spectra and the analysis of vibrational frequencies and normal mode compositions. Although specific spectral simulations for bismuth potassium citrate (B86180) are not detailed in the provided sources, the methodology is directly applicable. Such simulations can reveal how the coordination of citrate to the bismuth ion affects its vibrational modes and electronic transitions, providing a deeper understanding of its structure and bonding.

Computational Modeling of Bismuth-Biomolecule Interactions

A significant area of computational research on bismuth compounds is their interaction with biological macromolecules, which is key to understanding their therapeutic effects.

Bismuth compounds, including Bismuth Potassium Citrate (BPC) and ranitidine (B14927) bismuth citrate (RBC), have been shown to inhibit various metalloenzymes. Computational ligand binding studies are essential to elucidate the mechanism of this inhibition. A notable example is the targeting of the zinc-finger domains of the SARS-CoV-2 helicase nsp13. Computational studies have shown that Bi³⁺ ions can irreversibly substitute the native Zn²⁺ ions in the zinc-finger motifs of this helicase. This exchange is thermodynamically favorable and leads to the impairment of the enzyme's function. DFT calculations and molecular interaction field analyses have demonstrated that this metal exchange induces a structural reshaping of the enzyme's zinc-binding domain.

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between bismuth compounds and proteins over time. MD simulations have been performed on the zinc-binding domain of the nsp13 helicase, both in its native Zn²⁺-bound form and with Bi³⁺ ions substituted. These simulations, which can be run over hundreds of nanoseconds, reveal how the substitution of Zn²⁺ with the larger Bi³⁺ ion affects the protein's structure and flexibility. To accurately model the coordination of the Bi³⁺ ion, which has a stereochemically active 6s² lone pair, specialized approaches like the cationic dummy atom (CDA) method are used to describe its hemidirected coordination geometry. The results from these simulations show that the metal exchange can cause non-local structural impacts, affecting regions of the protein distant from the metal binding site, which provides a rationale for the observed enzymatic inhibition.

Prediction of Biological Processes (e.g., Bi-O Bond Formation in Metallothionein)

Computational chemistry has emerged as a crucial tool for investigating the biological activities of bismuth-based compounds, offering deep insights into their mechanisms of action at a molecular level. Techniques such as Density Functional Theory (DFT) and molecular docking allow researchers to model the interactions between bismuth complexes and biological targets like proteins and enzymes. These computational methods help in understanding how factors like ligand structure and complex geometry influence the therapeutic efficacy of these compounds.

A significant area of this research has been the study of the interaction between bismuth and metallothionein (B12644479) (MT), a cysteine-rich protein involved in metal ion homeostasis and detoxification. Bismuth is known to induce the synthesis of metallothionein in the kidney, which is thought to be a mechanism by which bismuth compounds can reduce the nephrotoxicity of certain anticancer drugs like cisplatin.

Theoretical and computational studies have been instrumental in elucidating the nature of bismuth binding to metallothionein. It has been shown that Bi(III) ions bind very strongly to metallothionein, readily displacing essential metal ions like Zn(II) and Cd(II). Experimental data from 1H NMR shows that Zn(II) and Cd(II) ions in the beta-domain of metallothionein are displaced by Bi(III) much more rapidly than those in the alpha-domain. The stoichiometry of this interaction has been determined to be seven bismuth ions per one metallothionein molecule, forming a complex known as Bi(7)MT.

A unique feature of Bi(7)MT, absent in the native zinc (Zn-MT) or cadmium (Cd-MT) forms, is the presence of a metal-oxygen bond. The prediction of this Bi-O bond formation has been a key success of theoretical methods. Using DFT, researchers have calculated possible coordination structures for Bi(III) within the protein. These calculations, particularly using the B3LYP functional, have successfully predicted the formation process of the Bi-O bond in Bi(7)-metallothionein. The theoretical results are supported by experimental data from Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, which identified an inner coordination sphere for bismuth consisting of three sulfur atoms (from cysteine residues) at an average distance of 2.55 Å, and also revealed the presence of short Bi-O bonds of approximately 2.2 Å. The Bi(III) sites in Bi(7)MT are consequently highly distorted compared to the tetrahedral coordination of Zn(II) and Cd(II) in their respective metallothionein complexes.

Computational approaches have also been applied to predict the interactions of bismuth compounds with other biological targets. For instance, a multilevel computational study investigated the antiviral mechanism of bismuth drugs against the SARS-CoV-2 helicase (nsp13). The findings indicated that the substitution of Zn(II) with Bi(III) in the protein induces structural changes that disrupt its interaction with other viral proteins, thereby interfering with the viral replication process.

Applications of Bismuth Potassium Citrate in Advanced Materials Science

Utilization in Electroplating for Nanomaterial Synthesis

Bismuth potassium citrate (B86180) serves as a key component in novel electroplating techniques due to its excellent solubility in aqueous solutions and its non-toxic nature. Current time information in Bangalore, IN. This contrasts with traditional methods that often rely on hazardous non-aqueous mediums and complexing agents. The use of a saturated bismuth potassium citrate solution as an electroplating bath enables a cost-effective, environmentally friendly, and scalable method for producing high-quality nanostructured films.

A crucial first step in fabricating certain advanced materials involves the deposition of a nano-bismuth layer. A sinusoidal pulse-plating method is employed, where a substrate, such as fluorine-doped tin oxide (FTO) coated glass, is immersed in a saturated this compound electroplating solution at room temperature. This technique facilitates a fast deposition rate and allows for adjustable film thickness. The process results in the formation of nano-bismuth particles, with nanocrystallite sizes estimated to be around 25 nm, which coat the substrate. This layer of nano-bismuth particles serves as the foundational precursor for subsequent material fabrication.

The nano-bismuth coating is subsequently converted into bismuth sulfide (B99878) (Bi2S3), a significant inorganic semiconductor material, through a two-step process of oxidation and vulcanization. First, the substrate with the nano-bismuth layer is heated in a muffle furnace. Following oxidation, the film is submerged in a heated thioacetamide (B46855) solution for vulcanization, successfully converting the nano-bismuth into a Bi2S3 thin film.

These Bi2S3 thin films exhibit properties that make them promising candidates for photoelectrochemical applications. The material has a suitable band gap for solar energy absorption (approximately 1.3–1.7 eV) and a high absorption coefficient. The films created using this method demonstrate a strong photoabsorption range in the visible light spectrum and have achieved high photocurrent densities, indicating excellent potential for use in devices like solar cells and photodetectors.

Interactive Table 1: Photoelectrochemical Properties of Bi2S3 Thin Films

Property Value/Observation Source(s)
Band Gap (Eg) 1.3–1.7 eV
Absorption Spectrum Strong absorption in the visible region
Photocurrent Density 1 mA cm⁻² (at 40 mW cm⁻² light intensity)

| Morphology | Nanoparticles sintered and agglomerated into grains | |

Role in Energy Storage Systems

Bismuth is emerging as a highly promising anode material for potassium-ion batteries (PIBs) due to its high theoretical capacity, low cost, and suitable operating voltage. In this area, bismuth-citrate complexes are utilized as precursors to synthesize advanced anode materials.

A facile method to create efficient anode materials involves the pyrolysis of a bismuth citrate precursor. This one-step process is used to prepare composites where bismuth nanoparticles are uniformly embedded within a carbon skeleton (Bi@C). The citrate component of the precursor conveniently serves as the in-situ carbon source, which pyrolyzes into an amorphous carbon framework that encapsulates the bismuth nanoparticles. This robust nanostructure is critical for performance, as the carbon matrix buffers the significant volume changes that occur during battery cycling, improves electronic conductivity, and enhances structural stability.

The resulting Bi@C composite anodes have demonstrated superior rate performance and excellent cycling stability, maintaining high reversible capacities over hundreds of cycles.

Interactive Table 2: Electrochemical Performance of Bi@C Anode in PIBs

Performance Metric Value Source(s)
Reversible Capacity 255.6 mAh g⁻¹ after 200 cycles
High-Rate Capacity 244.3 mAh g⁻¹ at 10.0 A g⁻¹
Initial Discharge Capacity 405.3 mAh g⁻¹ at 500 mA g⁻¹
Theoretical Capacity 385 mAh g⁻¹

| Full Cell Power Density | >10 kW kg⁻¹ | |

The high capacity of bismuth anodes is achieved through a reversible alloying-dealloying reaction with potassium ions. In-situ X-ray diffraction (XRD) studies have been instrumental in elucidating the phase transitions that occur during the potassiation (discharge) and depotassiation (charge) processes.

During the initial potassiation, metallic bismuth (Bi) reacts with potassium ions to form an intermediate alloy, KBi2, at a potential of around 0.8 V. As the process continues and the potential lowers, this phase disappears and is followed by the appearance of other intermediate phases, such as K3Bi2, before the final, fully potassiated alloy, K3Bi, is formed. The complete conversion to the hexagonal K3Bi phase is responsible for the high theoretical capacity of the anode.

The reverse process occurs during charging, where K3Bi is progressively de-alloyed back through the intermediate phases (K3Bi2 and KBi2) until it fully converts back to metallic Bi. Understanding this multi-step transformation is crucial for optimizing the performance and stability of bismuth-based anodes in potassium-ion batteries.

Interactive Table 3: Bismuth-Potassium Alloy Phases During Cycling

Process Potential (vs. K+/K) Observed Phase Transformation Source(s)
Potassiation (Discharge) ~0.8 V Bi → KBi₂
~0.4 V - 0.1 V KBi₂ → K₃Bi₂ → K₃Bi
Depotassiation (Charge) ~0.57 V K₃Bi → K₃Bi₂

Table of Mentioned Compounds

Compound Name Chemical Formula
This compound C₆H₅BiK₂O₇
Bismuth Sulfide Bi₂S₃
Fluorine-doped Tin Oxide F:SnO₂
Thioacetamide C₂H₅NS
Bismuth Bi
Potassium K
Potassium Bismuth Alloy KBi₂
Potassium Bismuth Alloy K₃Bi₂
Potassium Bismuth Alloy K₃Bi
Bismuth Citrate C₆H₅BiO₇

Q & A

Q. What standardized methodologies are recommended for characterizing the molecular composition and crystal structure of Bismuth Potassium Citrate?

Researchers should employ a multi-technique approach:

  • Volumetric analysis for bismuth content (35–38% in dried samples)
  • Atomic absorption spectrometry for potassium quantification (7–11%)
  • Ion chromatography for citrate quantification (49–52%)
  • 1H NMR and X-ray diffraction to confirm molecular structure (e.g., isomer ratios, amorphous vs. crystalline forms) Stability testing under accelerated conditions (e.g., temperature/humidity variations) ensures batch consistency .

Q. How should in vivo experiments be designed to evaluate this compound’s efficacy in gastric ulcer models?

  • Use ethanol-induced gastric ulcers in mice (3–6 mL/kg ethanol dosage) to simulate injury.
  • Administer this compound (e.g., 6 mg/kg) alongside controls (e.g., keratin nanoparticles).
  • Assess outcomes via histopathology, serum cytokines (TNF-α, IL-6), and oxidative stress markers (SOD, MDA) in gastric tissue.
  • Statistical analysis: ANOVA with post-hoc Tukey test to compare group means (SPSS recommended) .

Q. What quality control parameters are critical during this compound synthesis?

  • Monitor elemental ratios (Bi:K:citrate ≈ 2:2:2).
  • Validate purity using pharmacopeial standards (e.g., USP monographs for related compounds).
  • Conduct accelerated stability tests to detect crystal form shifts (amorphous → crystalline) that may alter bioavailability .

Q. Which analytical techniques quantify Bismuth ion release in simulated biological environments?

  • Atomic absorption spectrometry for precise Bi³⁺ measurement.
  • Dissolution studies in simulated gastric fluid (pH 1.2–3.5) to assess release kinetics.
  • Cross-validate with ion-selective electrodes or ICP-MS for trace-level detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystal forms of this compound and their pharmacological implications?

  • Use synchrotron XRD and scanning electron microscopy (SEM) to differentiate amorphous, monocrystalline, and polycrystalline forms.
  • Correlate crystal structure with dissolution profiles and in vivo efficacy (e.g., ulcer healing rates).
  • Address batch variability by standardizing synthesis protocols and storage conditions .

Q. What mechanisms explain this compound’s dual modulation of pro-inflammatory cytokines (TNF-α, IL-6) and oxidative stress markers (SOD, MDA)?

  • Conduct gene expression profiling (RT-PCR) to identify NF-κB or MAPK pathway involvement.
  • Use in vitro models (e.g., LPS-stimulated macrophages) to isolate anti-inflammatory vs. antioxidant effects.
  • Compare outcomes with known inhibitors (e.g., alendronate in osteoclast studies) to clarify unique mechanisms .

Q. How do experimental conditions (pH, ionic strength) influence this compound’s stability in biological matrices?

  • Perform pH-dependent solubility studies (pH 1–7) to simulate gastrointestinal conditions.
  • Evaluate chelation effects with coexisting ions (e.g., Ca²⁺, Mg²⁺) via spectrophotometry.
  • Use accelerated stability chambers to model long-term storage under varying humidity/temperature .

Q. What statistical methods optimize dose-response analysis of this compound in preclinical studies?

  • Apply non-linear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values.
  • Use power analysis to determine sample sizes ensuring detectable effect sizes (α=0.05, β=0.2).
  • For multi-variable outcomes (e.g., cytokine panels), employ multivariate ANOVA .

Methodological Considerations

  • Contradiction Analysis : When conflicting data arise (e.g., variable crystal forms), replicate experiments using identical synthesis protocols and cross-validate with orthogonal techniques (NMR + XRD) .
  • Experimental Design : For in vivo studies, include sham controls and baseline biomarker measurements to account for inter-subject variability .
  • Data Interpretation : Report confidence intervals for IC₅₀ values and use standardized reference materials (e.g., NIST-certified Bi³⁺ solutions) to minimize instrumental bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.